molecular formula C8H7BrClNO B1377856 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 105679-33-2

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1377856
M. Wt: 248.5 g/mol
InChI Key: BAUAOJVZMYGURE-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (BCDHB) is an important chemical compound in the field of organic chemistry. It is a heterocyclic compound with a cyclic amine group and a cyclic ketone group, which makes it a versatile building block for organic synthesis. BCDHB has been used in a variety of scientific research applications, ranging from drug discovery to materials science. It has also been used in laboratory experiments to study its mechanism of action and biochemical and physiological effects. The advantages and limitations of using BCDHB in laboratory experiments are discussed in

Scientific research applications

Antimicrobial and Antifungal Applications

Benzoxazinoids, including benzoxazines, have been explored for their potential antimicrobial properties. They have been identified as plant defense metabolites with significant implications in allelopathy and defense against biological threats. While monomeric natural benzoxazinoids may not possess potent antimicrobial properties, the 1,4-benzoxazin-3-one backbone has shown potential as a scaffold for designing new antimicrobial compounds. Synthetic derivatives of this backbone have exhibited potent activity against pathogenic fungi and bacteria, suggesting their utility in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Biological Activities and Pharmacological Profile

The pharmacological profile of benzoxazine derivatives reveals a wide range of biological activities. These compounds have shown antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant effects. The versatility of benzoxazine derivatives as pharmacophores in medicinal chemistry makes them valuable tools for chemists aiming to develop new therapeutic agents with enhanced efficacy and safety profiles (Siddiquia, Alama, & Ahsana, 2010).

Medicinal Chemistry and Therapeutic Potential

Benzoxazine compounds have been recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. The broad bioactivity profile of benzoxazine scaffolds has encouraged the design and discovery of novel derivatives as potential therapeutic candidates. This highlights the importance of benzoxazine derivatives in seeking new drug candidates with improved bioactivities and pharmacokinetic properties (Tang, Tan, Chen, & Wan, 2022).

Cereal Phytochemicals and Health-Protecting Properties

Benzoxazinoids, including benzoxazines found in cereals, possess pharmacological and health-protecting properties. Initially identified in young cereal plants, these compounds have been found in mature cereal grains and bakery products. Studies suggest that benzoxazinoids may contribute to the health benefits associated with whole grain consumption, exhibiting antimicrobial, anticancer, and appetite-reducing effects, among others. This indicates the potential of BX compounds as functional food ingredients and their contribution to the pharmacological properties of whole grains (Adhikari et al., 2015).

properties

IUPAC Name

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUAOJVZMYGURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

105679-33-2
Record name 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

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